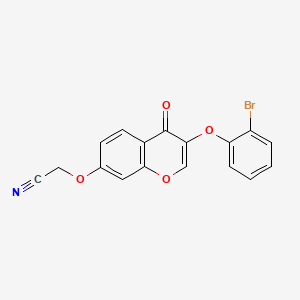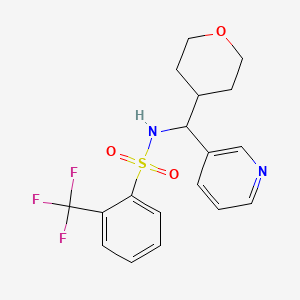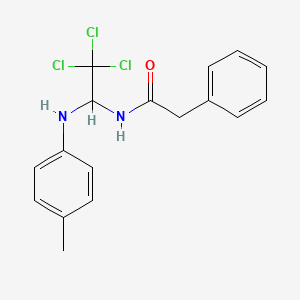
N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide” is a complex organic compound that contains several functional groups, including an amide group, a pyrimidine ring, and a pyridine ring . These types of compounds are often found in pharmaceuticals and could have various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups can affect properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Antibacterial Activity
A study conducted by Bheemanapalli et al. (2008) involved the synthesis of 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, closely related to the chemical structure of interest. These compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating potential for developing new antibacterial agents (Bheemanapalli et al., 2008).
Anti-Fibrosis Activity
In 2020, Gu et al. researched novel 2-(pyridin-2-yl) pyrimidine derivatives, including structures similar to the specified compound. They found these compounds to exhibit anti-fibrotic activities, suggesting their potential as novel drugs for treating fibrosis (Gu et al., 2020).
Fluorescent Analog Creation
Barrio et al. (1972) synthesized a fluorescent analog of nicotinamide adenine dinucleotide, using a similar structure. This has implications in biochemical assays and studies involving enzymatic reactions, as such analogs can be used for tracking and analysis purposes (Barrio et al., 1972).
Reaction Studies
Research by Windmueller et al. (1959) on the reaction of ethylene oxide with nicotinamide and nicotinic acid contributes to understanding the chemical reactivity and potential industrial applications of similar compounds (Windmueller et al., 1959).
Inhibitor Discovery
Babault et al. (2018) discovered bisubstrate inhibitors of Nicotinamide N-Methyltransferase (NNMT), involving pyridine-containing compounds. This provides insights into developing treatments for diseases linked with NNMT overexpression (Babault et al., 2018).
Electron Attachment Study
Ziegler et al. (2021) studied dissociative electron attachment to the nicotinamide molecule, shedding light on the ion formation and fragmentation patterns of similar compounds, which can be crucial in understanding radiation interactions in biological systems (Ziegler et al., 2021).
Metabolic Fate in Plants
Matsui et al. (2007) investigated the metabolism of nicotinamide in plants, revealing how similar compounds are processed in various plant species, which is valuable for agricultural and botanical research (Matsui et al., 2007).
Substrate and Inhibitor Characterization
Van Haren et al. (2016) developed an assay for the characterization of substrates and inhibitors of NNMT, involving pyridine-based compounds. This assay can be pivotal for drug discovery and toxicology studies (Van Haren et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c25-17(13-4-3-6-18-11-13)21-9-8-20-15-10-16(23-12-22-15)24-14-5-1-2-7-19-14/h1-7,10-12H,8-9H2,(H,21,25)(H2,19,20,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCXEXJAOXXHRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2576824.png)





![2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2576835.png)
![2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2576836.png)

![Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate](/img/structure/B2576838.png)

![N-(3,4-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2576842.png)
![2-methyl-3-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2576843.png)
